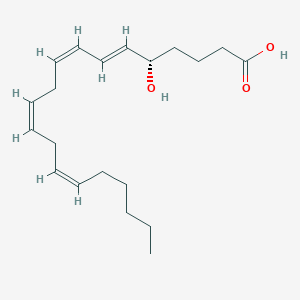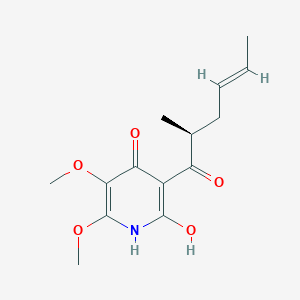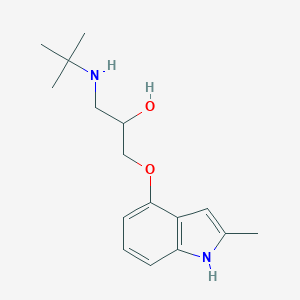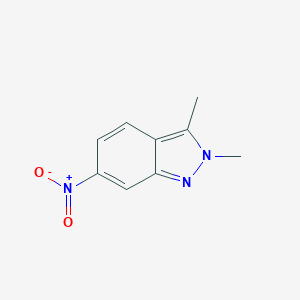
(15Z)-N-(2-ヒドロキシエチル)-15-テトラコセンアミド
概要
説明
科学的研究の応用
All-trans-5,6-epoxy Retinoic Acid has several scientific research applications:
作用機序
全トランス-5,6-エポキシレチノイン酸は、レチノイン酸受容体 (RAR) に結合して活性化することによってその効果を発揮します。 これらの受容体は、細胞の成長、分化、アポトーシスに関与する遺伝子の発現を調節する核転写因子です . RAR に結合すると、全トランス-5,6-エポキシレチノイン酸は、受容体が標的遺伝子のプロモーター領域のレチノイン酸応答配列 (RARE) と相互作用できるように、コンフォメーション変化を誘発します . これにより、遺伝子の転写が活性化または抑制され、最終的に細胞プロセスに影響を与えます .
生化学分析
Biochemical Properties
The exact biochemical properties of (15Z)-N-(2-Hydroxyethyl)-15-tetracosenamide are not fully understood. It is known that it interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found in the cerebrospinal fluid of patients with viral meningitis, indicating its potential role in the inflammatory process and likely in the process of resolution of inflammation during neuroinfection .
Cellular Effects
It is known to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
It is known to be involved in the production of other nutrients such as glucose, proteins, lipids, and nucleotides .
Transport and Distribution
It is known that the compound is transported and distributed within cells and tissues .
Subcellular Localization
It is known that the compound is localized in specific compartments or organelles within the cell .
準備方法
合成経路と反応条件: 全トランス-5,6-エポキシレチノイン酸は、全トランスレチノイン酸のエポキシ化によって合成できます。 このプロセスには、通常、ジクロロメタンなどの有機溶媒中で、m-クロロ過安息香酸 (m-CPBA) などの酸化剤を使用します . 反応は低温で行い、過酸化を防ぎ、5,6-エポキシドを選択的に生成します .
工業生産方法: 全トランス-5,6-エポキシレチノイン酸の具体的な工業生産方法はよく文書化されていませんが、一般的なアプローチとしては、実験室規模の合成プロセスを拡大することが挙げられます。これには、収率と純度を最大限に高めるために、温度や溶媒の選択などの反応条件を最適化することが含まれます。 さらに、クロマトグラフィーなどの精製技術を使用して、目的の生成物を単離します .
化学反応の分析
反応の種類: 全トランス-5,6-エポキシレチノイン酸は、以下を含むさまざまな化学反応を起こします。
酸化: さらなる酸化により、より酸化された誘導体が生成されます。
還元: 還元反応は、エポキシド基をジオールに戻すことができます。
一般的な試薬と条件:
酸化: ジクロロメタン中のm-クロロ過安息香酸 (m-CPBA)。
還元: テトラヒドロフラン (THF) 中の水素化リチウムアルミニウム (LiAlH4)。
主な生成物:
酸化: より酸化されたレチノイン酸誘導体。
還元: 5,6-ジヒドロキシレチノイン酸。
置換: さまざまな置換レチノイン酸誘導体.
科学研究における用途
全トランス-5,6-エポキシレチノイン酸は、科学研究においていくつかの用途があります。
類似化合物との比較
類似化合物:
全トランスレチノイン酸: 全トランス-5,6-エポキシレチノイン酸の基となる親化合物。
5,6-エポキシ-β-カロテン: カロテノイドの別のエポキシド誘導体であり、細胞の分化に対する影響について研究されています.
13-シスレチノイン酸: 重症のニキビの治療に使用される全トランスレチノイン酸の異性体.
独自性: 全トランス-5,6-エポキシレチノイン酸は、他のレチノイン酸誘導体とは異なる化学反応性と生物活性をもたらす、エポキシド官能基を持つことが特徴です . さまざまなRARアイソフォームを選択的に活性化できるため、研究や潜在的な治療用途における貴重なツールとなっています .
特性
IUPAC Name |
(Z)-N-(2-hydroxyethyl)tetracos-15-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)27-24-25-28/h9-10,28H,2-8,11-25H2,1H3,(H,27,29)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISKWSFNVJTQKH-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions analyzing "selected endocannabinoids". Does this include N-(15Z-tetracosenoyl)-ethanolamine, and if so, what was observed?
A1: While the paper does not explicitly state whether N-(15Z-tetracosenoyl)-ethanolamine was among the "selected endocannabinoids" analyzed, it does highlight the importance of studying endocannabinoids in the context of neuroinflammation. Further research would be needed to determine if this specific endocannabinoid was included in their analysis and what the findings were.
Q2: Could the findings of this research paper, regarding altered fatty acid profiles in neuroinfections, have implications for future research on N-(15Z-tetracosenoyl)-ethanolamine?
A2: Potentially, yes. This research found significant alterations in the fatty acid profiles of cerebrospinal fluid in patients with neuroinfections. [] Given that N-(15Z-tetracosenoyl)-ethanolamine is itself a fatty acid amide, it is possible that its levels, and those of related enzymes involved in its synthesis or degradation, could be affected during neuroinflammation. This could be an interesting avenue for further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















